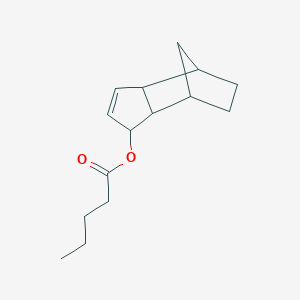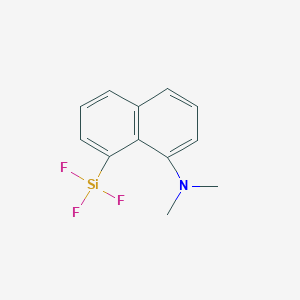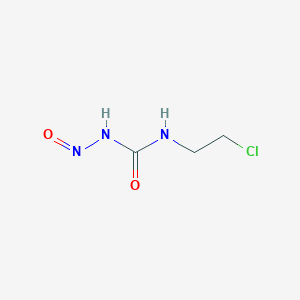![molecular formula C10H6F6O8S2 B14288365 Methyl 2,5-bis[(trifluoromethanesulfonyl)oxy]benzoate CAS No. 139278-62-9](/img/structure/B14288365.png)
Methyl 2,5-bis[(trifluoromethanesulfonyl)oxy]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,5-bis[(trifluoromethanesulfonyl)oxy]benzoate is a chemical compound known for its unique properties and applications in various fields. It is characterized by the presence of trifluoromethanesulfonyl groups, which impart significant reactivity and stability to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,5-bis[(trifluoromethanesulfonyl)oxy]benzoate typically involves the reaction of methyl 2,5-dihydroxybenzoate with trifluoromethanesulfonic anhydride. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product. The reaction conditions usually include low temperatures to prevent decomposition and ensure high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maintain consistency and purity. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2,5-bis[(trifluoromethanesulfonyl)oxy]benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonyl groups can be substituted with other nucleophiles, leading to the formation of new compounds.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Oxidation Reactions: It can undergo oxidation to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while reduction and oxidation reactions can lead to the formation of alcohols, ketones, or carboxylic acids.
Aplicaciones Científicas De Investigación
Methyl 2,5-bis[(trifluoromethanesulfonyl)oxy]benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce trifluoromethanesulfonyl groups into molecules, enhancing their reactivity and stability.
Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of Methyl 2,5-bis[(trifluoromethanesulfonyl)oxy]benzoate involves the interaction of its trifluoromethanesulfonyl groups with various molecular targets. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules or other compounds, resulting in modifications that alter their properties and functions. The specific pathways involved depend on the nature of the target molecules and the conditions under which the reactions occur.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(trifluoromethanesulfonyl)methane
- Triflidic acid
- Bistriflimide
Uniqueness
Methyl 2,5-bis[(trifluoromethanesulfonyl)oxy]benzoate is unique due to its specific structure, which combines the reactivity of trifluoromethanesulfonyl groups with the stability of a benzoate ester. This combination makes it particularly useful in applications where both high reactivity and stability are required. Compared to similar compounds, it offers a distinct balance of properties that can be tailored for specific research and industrial needs.
Propiedades
Número CAS |
139278-62-9 |
|---|---|
Fórmula molecular |
C10H6F6O8S2 |
Peso molecular |
432.3 g/mol |
Nombre IUPAC |
methyl 2,5-bis(trifluoromethylsulfonyloxy)benzoate |
InChI |
InChI=1S/C10H6F6O8S2/c1-22-8(17)6-4-5(23-25(18,19)9(11,12)13)2-3-7(6)24-26(20,21)10(14,15)16/h2-4H,1H3 |
Clave InChI |
SYVOHSVHIYKCNW-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=CC(=C1)OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![[(2E)-3-(6-Chloropyridin-3-yl)-1-methyltriaz-2-en-1-yl]methanol](/img/structure/B14288341.png)



![4-({Methyl[(naphthalen-1-yl)methyl]amino}methyl)benzonitrile](/img/structure/B14288359.png)
